3,3,3-Trifluoro-2-oxopropanal

Descripción general

Descripción

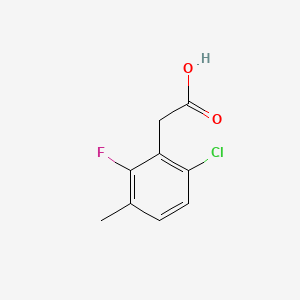

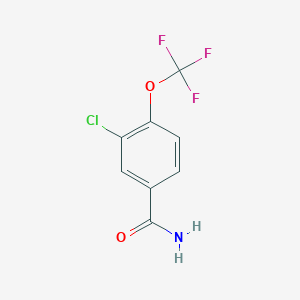

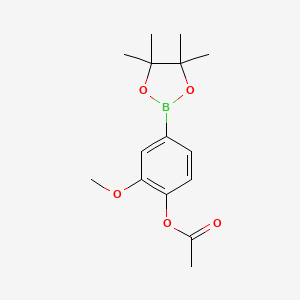

3,3,3-Trifluoro-2-oxopropanal is a chemical compound with the CAS Number: 91944-47-7 . It has a molecular weight of 126.03 and its IUPAC name is 3,3,3-trifluoro-2-oxopropanal . It is a liquid at room temperature .

Molecular Structure Analysis

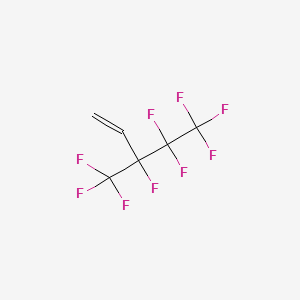

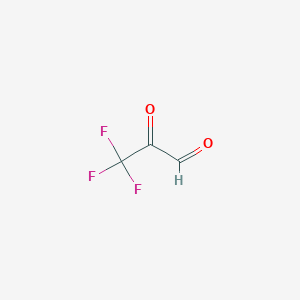

The InChI code for 3,3,3-Trifluoro-2-oxopropanal is 1S/C3HF3O2/c4-3(5,6)2(8)1-7/h1H . The Canonical SMILES representation is C(=O)C(=O)C(F)(F)F .Physical And Chemical Properties Analysis

3,3,3-Trifluoro-2-oxopropanal is a liquid at room temperature . It has a molecular weight of 126.03 g/mol . Its exact mass and monoisotopic mass are 125.99286376 g/mol . It has a topological polar surface area of 34.1 Ų .Aplicaciones Científicas De Investigación

Biotransformation in Animal Models

One significant area of research involving 3,3,3-Trifluoro-2-oxopropanal derivatives is their biotransformation in animal models. Studies have shown that compounds like 2,3,3,3-tetrafluoropropene (HFO-1234yf), which are structurally similar to 3,3,3-Trifluoro-2-oxopropanal, undergo biotransformation in species such as rats and rabbits. These studies involve understanding the metabolic pathways and identifying various metabolites produced after exposure, thereby providing insights into the compound's metabolism and potential environmental or health impacts (Schuster et al., 2008) (Schuster et al., 2010).

Photoaffinity Labeling

Another application of derivatives of 3,3,3-Trifluoro-2-oxopropanal is in photoaffinity labeling. For instance, 2-diazo-3,3,3-trifluoropropionyl chloride, a derivative, has been used in labeling enzymes. It undergoes photolysis with less rearrangement than other diazoacyl reagents, providing a more stable way to label thiol groups in proteins, which is crucial in understanding protein structures and functions (Chowdhry et al., 1976).

Wolff Rearrangement Studies

The compound's derivatives also play a role in studies of chemical rearrangements, like the Wolff rearrangement. This type of research contributes to the broader understanding of organic reaction mechanisms, which is fundamental in synthetic chemistry (Haiss & Zeller, 2003).

Synthesis and Chromatography

In analytical chemistry, derivatives of 3,3,3-Trifluoro-2-oxopropanal are used in the synthesis and chromatography of various compounds. For example, they play a role in the assay of methylglyoxal in chemical and biological systems (McLellan & Thornalley, 1992).

Synthesis of Trifluoromethylated Compounds

Derivatives of 3,3,3-Trifluoro-2-oxopropanal are also utilized in the synthesisof trifluoromethylated compounds, which have significant applications in pharmaceuticals and agrochemicals. These compounds serve as versatile building blocks, enabling the creation of diverse biologically active substances. The development of synthetic methods for incorporating the 3,3,3-trifluoro-2-oxopropanal group into organic compounds is an ongoing area of research, highlighting its importance in medicinal chemistry (Shimizu et al., 2009).

Radical Addition Studies

Additionally, studies on the radical addition of 3,3,3-trifluoro-2-oxopropanal derivatives provide insights into reaction mechanisms. These studies help in understanding the behavior of radicals in chemical reactions, which is crucial for designing synthetic pathways in organic chemistry (Zytowski et al., 2000).

Environmental Impact Assessments

The compounds related to 3,3,3-Trifluoro-2-oxopropanal are also studied for their environmental impact, particularly in assessing their degradation in the air and reactions with atmospheric oxidants. Such studies are essential for evaluating the suitability of these compounds as replacements for environmentally harmful substances (Tovar et al., 2014).

Safety and Hazards

The compound is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3,3,3-trifluoro-2-oxopropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF3O2/c4-3(5,6)2(8)1-7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQOORHYEKAWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381239 | |

| Record name | 3,3,3-trifluoro-2-oxopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-Trifluoro-2-oxopropanal | |

CAS RN |

91944-47-7 | |

| Record name | 3,3,3-trifluoro-2-oxopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.